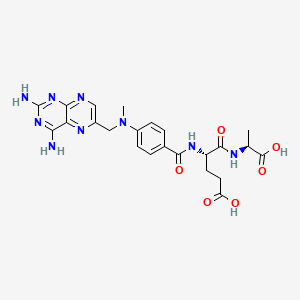

Methotrexate-alpha-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methotrexate-alpha-alanine is a prodrug.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Cancer Therapy

- Enhanced Cytotoxicity : In vitro studies demonstrate that MTX-alpha-alanine exhibits improved cytotoxic effects when activated by carboxypeptidase A conjugates. For instance, in UCLA-P3 cells, the ID50 (the concentration required to inhibit cell growth by 50%) for MTX-Ala was significantly lower when combined with the enzyme conjugate compared to MTX alone .

- Targeted Drug Delivery : The ability of MTX-Ala to be activated at the cellular surface allows for targeted delivery in cancer therapy, potentially leading to better outcomes with fewer side effects.

-

Rheumatology

- Anti-inflammatory Effects : Methotrexate is widely used in treating rheumatoid arthritis and other inflammatory conditions. The prodrug form may offer similar benefits with reduced systemic toxicity, as seen in a case study where low-dose MTX (15 mg weekly) provided substantial improvement in a patient with both chronic plaque psoriasis and myelofibrosis .

- Potential for Repurposing

Case Studies

Adverse Effects and Safety Profile

While methotrexate is associated with various adverse effects such as liver enzyme abnormalities and mucocutaneous reactions, studies suggest that the prodrug form may mitigate some of these risks. For example, patients receiving MTX-Ala demonstrated improved tolerability profiles compared to traditional methotrexate treatment regimens .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methotrexate-alpha-alanine undergoes hydrolysis in biological systems, primarily catalyzed by carboxypeptidases. This reaction is significant for the activation of methotrexate at the site of action:

-

Enzymatic Hydrolysis : The L,L diastereomer of this compound is hydrolyzed more rapidly than the D,L form, yielding methotrexate and alpha-alanine. This difference in hydrolysis rates has implications for its cytotoxicity against cancer cells .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

-

ID50 Values : In vitro studies indicate that the ID50 (the concentration required to inhibit cell growth by 50%) for this compound is significantly higher than that of methotrexate itself, suggesting that while it can be activated to exert effects, it may require higher concentrations for similar efficacy .

-

Enhanced Efficacy with Enzyme Conjugates : When combined with carboxypeptidase conjugates, the cytotoxicity of this compound improves dramatically, showcasing the potential for targeted therapies using this compound .

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

-

Inhibition of Nucleotide Synthesis : Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), leading to decreased levels of tetrahydrofolate and subsequent inhibition of nucleotide synthesis pathways .

-

Adenosine Signaling Pathway : Methotrexate has been shown to increase adenosine levels, which can modulate immune responses and contribute to its anti-inflammatory effects in conditions like rheumatoid arthritis .

Comparison of Hydrolysis Rates

| Compound | Hydrolysis Rate (μM/min) | ID50 (M) |

|---|---|---|

| L,L-Methotrexate-alpha-alanine | Faster | 1.5 x 10^-6 |

| D,L-Methotrexate-alpha-alanine | Slower | 8.9 x 10^-6 |

| Methotrexate | N/A | 5.2 x 10^-8 |

Cytotoxicity Against Cancer Cells

| Treatment | ID50 (M) | Cell Line |

|---|---|---|

| Methotrexate | 5.2 x 10^-8 | UCLA-P3 human lung adenocarcinoma |

| This compound | 8.9 x 10^-6 | UCLA-P3 |

| Conjugated this compound | Improved to ~1.5 x 10^-6 | UCLA-P3 |

Propiedades

Número CAS |

116819-28-4 |

|---|---|

Fórmula molecular |

C23H27N9O6 |

Peso molecular |

525.5 g/mol |

Nombre IUPAC |

(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H27N9O6/c1-11(22(37)38)27-21(36)15(7-8-16(33)34)29-20(35)12-3-5-14(6-4-12)32(2)10-13-9-26-19-17(28-13)18(24)30-23(25)31-19/h3-6,9,11,15H,7-8,10H2,1-2H3,(H,27,36)(H,29,35)(H,33,34)(H,37,38)(H4,24,25,26,30,31)/t11-,15-/m0/s1 |

Clave InChI |

IYWOCQLKOJVCQN-NHYWBVRUSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

SMILES canónico |

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

116819-28-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XEA |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

methotrexate-alpha-alanine methotrexate-alpha-alanine, L-Ala, D-Gln-isomer methotrexate-alpha-alanine, L-Ala, DL-Gln-isomer MTX-Ala |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.